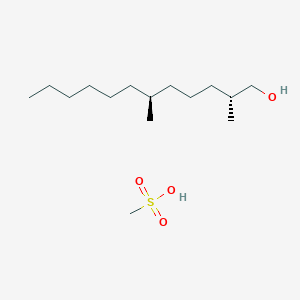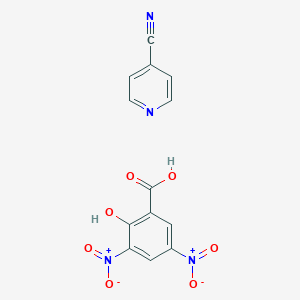![molecular formula C23H26FNO3 B12608254 4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide CAS No. 644980-46-1](/img/structure/B12608254.png)
4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with ethyl, fluoro, and methoxy substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of 5-fluoro-2-methoxybenzoic acid: This can be achieved through the fluorination of 2-methoxybenzoic acid using a fluorinating agent such as Selectfluor.
Cyclohexylation: The 5-fluoro-2-methoxybenzoic acid is then reacted with cyclohexylamine to form the corresponding amide.
Ethylation: The final step involves the ethylation of the benzamide using an ethylating agent such as ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of fluoro or methoxy groups with other functional groups.
Scientific Research Applications
4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Gene Expression: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-N-[1-(5-chloro-2-methoxybenzoyl)cyclohexyl]benzamide
- 4-Ethyl-N-[1-(5-bromo-2-methoxybenzoyl)cyclohexyl]benzamide
- 4-Ethyl-N-[1-(5-methyl-2-methoxybenzoyl)cyclohexyl]benzamide
Uniqueness
4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
CAS No. |
644980-46-1 |
|---|---|
Molecular Formula |
C23H26FNO3 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide |
InChI |
InChI=1S/C23H26FNO3/c1-3-16-7-9-17(10-8-16)22(27)25-23(13-5-4-6-14-23)21(26)19-15-18(24)11-12-20(19)28-2/h7-12,15H,3-6,13-14H2,1-2H3,(H,25,27) |
InChI Key |
BKTKQBHDPWPQCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=C(C=CC(=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


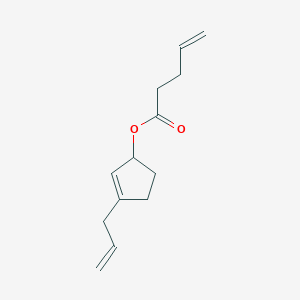

![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)
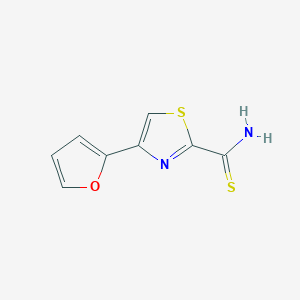
![Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12608221.png)
![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
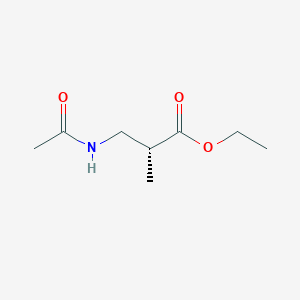
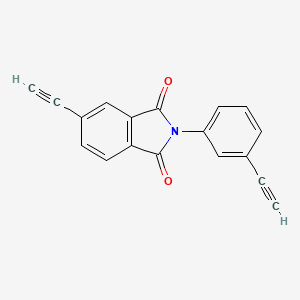
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
